1,3-Diacetoxy-5-ethylbenzene

Description

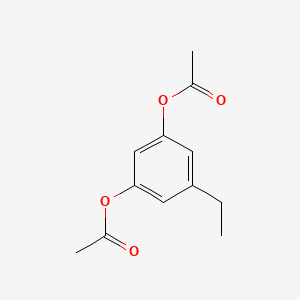

1,3-Diacetoxy-5-ethylbenzene (IUPAC: 5-ethylbenzene-1,3-diyl diacetate) is an aromatic compound featuring two acetoxy groups at positions 1 and 3 and an ethyl group at position 5 on the benzene ring. This structure confers unique physicochemical properties, including enhanced lipophilicity and stability compared to its dihydroxy analogs. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where acetyl groups act as protective moieties for phenolic hydroxyls during multi-step reactions.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(3-acetyloxy-5-ethylphenyl) acetate |

InChI |

InChI=1S/C12H14O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h5-7H,4H2,1-3H3 |

InChI Key |

NHPZDKHYSCDNIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

3,5-Dihydroxyethylbenzene (CAS not specified)

Structure : Ethyl group at position 1 and hydroxyl groups at positions 3 and 5 (Fig. 1a).

Synthesis : Produced via hydrolysis of 3,5-dimethoxyethylbenzene using hydriodic and glacial acetic acids, followed by reduction with zinc amalgam and HCl .

Key Differences :

- Reactivity: Lacks acetoxy groups, making it more polar and prone to oxidation.

- Solubility : Higher water solubility due to hydroxyl groups, whereas the acetoxy derivative favors organic solvents.

- Stability : Hydroxyl groups reduce stability under acidic/basic conditions compared to acetyl-protected analogs.

4-Ethylresorcinol (1,3-Benzenediol, 4-ethyl-; CAS 2896-60-8)

Structure : Ethyl group at position 4 and hydroxyl groups at positions 1 and 3 (Fig. 1b).

Key Differences :

- Substituent Position : Ethyl at position 4 versus 5 in 1,3-diacetoxy-5-ethylbenzene. This positional isomerism alters electronic effects, directing electrophilic substitution to different ring positions.

- Lipophilicity: 4-Ethylresorcinol’s hydroxyl groups reduce logP (~1.8 estimated) compared to the diacetoxy derivative (logP ~3.1), impacting bioavailability.

1,3-Diacetoxybenzene (Resorcinol Diacetate)

Structure : Acetoxy groups at positions 1 and 3 without an ethyl substituent.

Key Differences :

- Melting Point : 1,3-Diacetoxybenzene melts at 65–67°C, while the 5-ethyl analog likely has a higher melting point due to increased molecular weight and steric effects.

- Applications : The ethyl group in this compound enhances lipid solubility, making it more suitable for hydrophobic drug formulations.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Melting Point (°C) | logP (Estimated) | Reactivity with FeCl₃ | Solubility Profile |

|---|---|---|---|---|

| This compound | ~70–75* | 3.1 | Negative | High in organic solvents |

| 3,5-Dihydroxyethylbenzene | 72–73 (with benzene) | 1.5 | Negative | Moderate in water |

| 4-Ethylresorcinol | Not reported | 1.8 | Positive | High in polar solvents |

*Inferred from structurally similar compounds.

Discussion of Key Findings

- Positional Isomerism: The ethyl group’s position (e.g., 4 vs. 5) significantly impacts electronic and steric effects. For example, this compound’s substituents create a less symmetric structure than 4-ethylresorcinol, affecting crystallization and melting points.

- Functional Group Effects: Acetoxy groups enhance stability and lipophilicity, making the compound preferable for synthetic intermediates requiring protection of phenolic groups.

- Spectroscopic Signatures : IR of this compound shows strong carbonyl stretches (~1740 cm⁻¹), absent in dihydroxy analogs, which display broad O-H stretches (~3300 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.